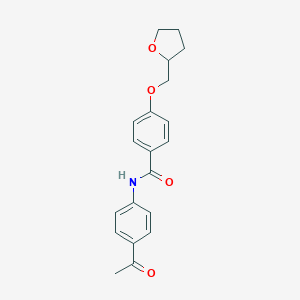![molecular formula C21H26N2O4S B250515 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by this compound results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound's mechanism of action involves the inhibition of carbonic anhydrase IX, which regulates pH in cancer cells. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating its potential use in combination therapy and optimizing its synthesis method.
Synthesis Methods
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 2-methylphenol with 4-(1-piperidinylsulfonyl)benzene-1,3-diol in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques.
Scientific Research Applications
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-4-5-9-20(16)27-17(2)21(24)22-18-10-12-19(13-11-18)28(25,26)23-14-6-3-7-15-23/h4-5,8-13,17H,3,6-7,14-15H2,1-2H3,(H,22,24) |
InChI Key |
RVYBQRISZOUNOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)


![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
